4-Chloro-2H-pyran-2-one
Overview
Description
4-Chloro-2H-pyran-2-one is a heterocyclic compound with the molecular formula C5H3ClO2. It features a six-membered ring containing one oxygen atom and a chlorine substituent at the fourth position. This compound is part of the pyran family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2H-pyran-2-one typically involves the cyclization of appropriate precursors. . This method involves the use of dienones under specific conditions to form the pyran ring.
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) due to their efficiency, atom economy, and green reaction conditions . These reactions often use substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, and organocatalysis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the pyran ring or the chlorine substituent.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyran derivatives .
Scientific Research Applications
4-Chloro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2H-pyran-2-one involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present . The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, or modulation of cellular signaling pathways .
Comparison with Similar Compounds
4-Hydroxy-2-pyrone: This compound is structurally similar but has a hydroxyl group instead of a chlorine atom.
2H-Pyran-2-one: The parent compound without any substituents.
4-Chloro-6-methyl-2H-pyran-2-one: A derivative with an additional methyl group.
Uniqueness: 4-Chloro-2H-pyran-2-one is unique due to its specific chlorine substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it valuable in various applications, particularly in the synthesis of novel compounds and in medicinal chemistry .
Properties
IUPAC Name |
4-chloropyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHIXRSIJUOGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448682 | |
Record name | 4-Chloro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129660-02-2 | |
Record name | 4-Chloro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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